molecular formula C5H5ClN2 B1314200 4-Chloro-5-methylpyrimidine CAS No. 51957-32-5

4-Chloro-5-methylpyrimidine

Cat. No. B1314200
CAS RN: 51957-32-5
M. Wt: 128.56 g/mol
InChI Key: RPDVPWWBNQKLAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5-methylpyrimidine involves various methods, including cyclization reactions. One common approach is the reaction between 4-chloro-2,5-dimethylpyrimidine and an appropriate reagent. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methylpyrimidine consists of a six-membered pyrimidine ring with chlorine and methyl substituents. The IUPAC name for this compound is 4-chloro-5-methylpyrimidine . You can visualize its structure using software tools like Avogadro , Pymol , or Chimera .


Chemical Reactions Analysis

4-Chloro-5-methylpyrimidine participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of pharmaceutical synthesis and material science .


Physical And Chemical Properties Analysis

  • Inert Atmosphere : It is recommended to store this compound under an inert atmosphere .

Scientific Research Applications

Pyrimidines, including “4-Chloro-5-methylpyrimidine”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have found widespread therapeutic applications due to their synthetic accessibility and structural diversity . Here are some of the applications:

  • Pharmaceuticals : Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

  • Anti-inflammatory Activities : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

  • Organic Synthesis, Agrochemicals, and Dyestuffs : “4-Chloro-5-methylpyrimidine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

  • Anticancer Activities : Pyrimidines have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

  • Antimicrobial Activities : Pyrimidines, including “4-Chloro-5-methylpyrimidine”, have been reported to exhibit antimicrobial activities .

  • Synthesis of Other Compounds : “4-Chloro-5-methylpyrimidine” can be used as a starting material for the synthesis of other compounds. For example, it can be used in the synthesis of 2,4-disubstituted pyrimidines .

  • Antimetabolite Activities : Pyrimidines, including “4-Chloro-5-methylpyrimidine”, are reported to exhibit antimetabolite activities . Antimetabolites are substances that interfere with the normal metabolic pathways in the body, often by mimicking the structure of a natural metabolite, thereby inhibiting the enzymes that catalyze its metabolism .

  • Antiallergic Activities : Pyrimidines have been reported to exhibit antiallergic activities . They can inhibit the release of histamine, a substance that is released by immune cells during an allergic reaction .

  • Tyrosine Kinase Inhibition : Pyrimidines have been reported to inhibit tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are often used as anticancer drugs .

  • Calcium Channel Antagonistic Activities : Pyrimidines have been reported to exhibit calcium channel antagonistic activities . Calcium channel blockers are drugs that block the entry of calcium into cells of the heart and blood vessels, thereby relaxing and widening blood vessels .

  • Antihypertensive Activities : Pyrimidines have been reported to exhibit antihypertensive activities . They can lower blood pressure, which is beneficial for treating hypertension .

  • Antileishmanial Activities : Pyrimidines have been reported to exhibit antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type .

Safety And Hazards

  • Precautionary Measures : Use appropriate personal protective equipment (PPE) when working with this compound. Avoid inhalation, ingestion, and direct skin contact. Follow safety guidelines provided in the Material Safety Data Sheet (MSDS) .

Future Directions

Research on 4-Chloro-5-methylpyrimidine continues to explore its applications in drug discovery, agrochemicals, and materials science. Investigating its biological activity, potential derivatives, and novel synthetic routes will pave the way for future advancements .

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

4-chloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDVPWWBNQKLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520125
Record name 4-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methylpyrimidine

CAS RN

51957-32-5
Record name 4-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JM Sprague, TB Johnson - Journal of the American Chemical …, 1935 - ACS Publications
Although considerable work has been done on the application of mercaptopyrimidines to synthesis in the pyrimidine series, 2 no extensive investigation has been made of reactions in …
Number of citations: 15 pubs.acs.org
DL Coffen, B Schaer, FT Bizzarro… - The Journal of Organic …, 1984 - ACS Publications
… 9-Chloro-7-(2-chlorophenyl)pyrimido[5,4-d][2]benzazepine, a potent anxiolytic agent, was synthesized in three steps from 4-chloro-5-methylpyrimidine and 2-iodo-2',5-…
Number of citations: 39 pubs.acs.org
JM Sprague, TB Johnson - Journal of the American Chemical …, 1936 - ACS Publications
… of 2-ethylsulfonyl-4-chloro-5-methylpyrimidine in 30 cc. of absolute ethanol was added with … Two grams of2-ethylsulfonyl-4-chloro-5-methylpyrimidine was heated with 25 cc. of ethanol, …
Number of citations: 18 pubs.acs.org
H Bader, N Spiere - The Journal of Organic Chemistry, 1963 - ACS Publications
Conversion of 2-amino-to 2-chloropyrimidines is usually effected by diazotization in concentrated hydrochloric acid. The yields by this procedure rarely ex-ceed 30%. 2 Alternatively, the …
Number of citations: 6 pubs.acs.org
JT Redd, JS Bradshaw, P Huszthy, RM Izatt… - 1994 - apps.dtic.mil
… Refluxing 9 in phosphorous oxychloride gave ethyl 2-(carbomethoxy)-4-chloro-5methylpyrimidine-6-carboxylate (10) (82%) as a white solid. When 10 was added to a solution of sodium …
Number of citations: 2 apps.dtic.mil
JT Redd, JS Bradshaw, P Huszthy… - Journal of heterocyclic …, 1994 - Wiley Online Library
… Refluxing 18 in phosphorus oxychloride gave ethyl 2-(carbomethoxy)-4-chloro-5-methylpyrimidine-6-carboxylate (19) (82%) as a white solid. When 19 was added to a solution of …
Number of citations: 27 onlinelibrary.wiley.com
T Lee - 1968 - search.proquest.com
The background of the present work on thermal rearrangement of alkoxy-to N-alkyl-oxopyrimidines falls naturally into three divisions. The first is concerned with such rearrangements …
Number of citations: 3 search.proquest.com
F Bruening, LE Lovelle - European journal of organic chemistry, 2017 - Wiley Online Library
… 3-(5-Methylpyrimidin-4-yl)oxazolidin-2-one (6g): Prepared using 4-chloro-5-methylpyrimidine according to the general procedure, using THF at 50 C for 20 h. Purification by column …
J Kielland - Journal of the American Chemical Society, 1936 - ACS Publications
… Two grams of2-ethylsulfonyl-4-chloro-5-methylpyrimidine was heated with 25 cc. of ethanol, saturated with dry ammonia at 0, for two hours at 100. …
Number of citations: 1 pubs.acs.org
W Schmidt-Nickels, TB Johnson - Journal of the American …, 1930 - ACS Publications
… was started with the investigation of 2,6-dimethoxy-5-methylpyrimidine, III, which is described by Gerngross,3 who made it by reduction of 2,6-dimethoxy-4-chloro-5-methylpyrimidine …
Number of citations: 29 pubs.acs.org

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